molecular formula C18H14N2OS B2776240 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 848213-10-5

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2776240
CAS No.: 848213-10-5
M. Wt: 306.38
InChI Key: PTASACXDZZEGEK-UHFFFAOYSA-N
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Description

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS Number: 848213-10-5) is a synthetic organic compound with a molecular weight of 306.38 and the molecular formula C 18 H 14 N 2 OS . It belongs to the benzofuro[3,2-d]pyrimidine class of heterocyclic building blocks, which are privileged scaffolds in medicinal chemistry and drug discovery for their potential to interact with various biological targets. The specific structure of this compound, featuring a benzofuropyrimidine core and a 2-methylbenzylthio side chain, suggests it may be of interest as a key intermediate in the synthesis of more complex molecules or for use in biological screening libraries. At this time, detailed public information on its specific mechanism of action or well-documented research applications is limited. Researchers are encouraged to consult the primary scientific literature for emerging studies on this compound and its analogs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12-6-2-3-7-13(12)10-22-18-17-16(19-11-20-18)14-8-4-5-9-15(14)21-17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTASACXDZZEGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:

    Cyclization Reactions: The formation of the benzofuro[3,2-d]pyrimidine core can be achieved through cyclization reactions such as [3+3], [4+2], or [5+1] processes.

    Thioether Formation:

Chemical Reactions Analysis

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thioether group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has attracted interest in medicinal chemistry for its potential biological activities. It belongs to the class of benzofuro[3,2-d]pyrimidines, known for diverse pharmacological properties.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology This compound exhibits various biological activities, such as antioxidant, antimicrobial, and anticancer properties.
  • Medicine Due to its biological activities, it has potential therapeutic applications, making it a candidate for drug development.
  • Industry It can be used to develop new materials with specific properties.

Target of Action

Similar compounds like pyrimidine derivatives have been shown to target proteins like CDK2.

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties. Related compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. Related compounds have shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BiP, and apoptosis marker cleaved caspase-3 in human neuronal cells.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, especially at the thioether group, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thio Group

Modifications to the thio-linked substituent significantly impact bioactivity and molecular interactions:

VU0212387 (4-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine)
  • Structural Difference : Replaces the 2-methylbenzyl group with a benzimidazole-methyl moiety.
  • Key Data : Higher potency in ion channel modulation compared to simpler alkylthio derivatives.
Compound 6a (2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole)
  • Structural Difference : Replaces the benzofuropyrimidine core with a thiadiazole ring linked to a trifluoromethylpyrimidine.
  • Activity : Demonstrates 65–80% inhibition rates against Botrytis cinerea and Phomopsis sp. at 50 µg/mL, suggesting strong antifungal properties .
4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine
  • Structural Difference : Substitutes the 2-methylbenzyl group with a pyridinylthio moiety.
  • Activity : Increased solubility due to the pyridine nitrogen, enhancing bioavailability in aqueous environments .

Core Ring System Modifications

Alterations to the fused ring system influence electronic properties and binding affinity:

4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine
  • Structural Difference: Replaces the benzofuran ring with a thiophene (thieno[2,3-d]pyrimidine).
  • Activity : Reduced π-π stacking interactions due to the smaller thiophene ring, leading to lower affinity for aromatic enzyme pockets compared to benzofuropyrimidines .
N8,N8-Dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine
  • Structural Difference : Features dibenzyl and bromophenyl substitutions on the pyrimidine ring.
  • Crystallography : Crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 9.5792 Å, b = 10.3148 Å, c = 17.1132 Å, forming a 2D supramolecular layer via hydrogen bonds and C-H···π interactions .

Pharmacological Activity Comparisons

4-(4-Methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine
  • Activity : Binds thymidylate synthase (TS) with a free energy of -8.6 kcal/mol, outperforming methotrexate in silico models.
  • Key Residues : Shares 9 binding residues with methotrexate, suggesting overlapping inhibitory mechanisms .
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
  • Structural Feature : Incorporates a bulky tert-butyl group and chlorine atom.
  • Application : Intermediate in synthesizing anticancer agents, with improved metabolic stability due to halogenation .

Table 1: Structural and Activity Comparison of Selected Derivatives

Compound Name Core Structure Substituent Key Activity/Property Reference
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine Benzofuropyrimidine 2-Methylbenzylthio Antifungal, anticancer potential
VU0212387 Benzofuropyrimidine Benzimidazole-methylthio Kir6.1/SUR2B inhibition
4-(4-Methyl-1-piperazinyl)-2-phenyl derivative Benzofuropyrimidine Piperazinyl-phenyl TS inhibition (ΔG = -8.6 kcal/mol)
4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine Thienopyrimidine Benzylthio Reduced aromatic interactions

Table 2: Crystallographic Data for Benzofuropyrimidine Derivatives

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
N8,N8-Dibenzyl-N4-(3-bromophenyl) derivative Triclinic P-1 a = 9.5792, b = 10.3148, c = 17.1132; α = 104.1, β = 106.0, γ = 95.4

Biological Activity

4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzofuro[3,2-d]pyrimidine : The initial step involves the cyclization of appropriate precursors under acidic conditions.
  • Thioether Formation : The introduction of the 2-methylbenzylthio group can be achieved through nucleophilic substitution reactions involving thiol derivatives.

These methods are optimized for yield and purity to facilitate further biological testing.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways crucial for cellular function.
  • Receptor Modulation : It may also interact with receptors involved in signal transduction, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds within the benzofuro[3,2-d]pyrimidine class exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against a range of cancer cell lines. For example, compounds with similar structures exhibited IC50 values indicating moderate to high potency against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .

Case Studies

  • Antiviral Activity : A study highlighted that certain derivatives of benzofuro[3,2-d]pyrimidines showed promising antiviral activity against viral strains such as HIV and influenza. These compounds displayed EC50 values significantly lower than standard antiviral drugs .
  • Inflammatory Response Modulation : Another investigation revealed that related compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition; receptor modulation
Benzofuro[3,2-d]pyrimidineLowModerateNon-specific interactions
4-Aminobenzyl-thio-benzofuro[3,2-d]pyrimidineHighModerateTargeted enzyme inhibition

Q & A

Advanced Research Question

  • In vitro : Microsomal stability assays (human liver microsomes) predict metabolic clearance. CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
  • In vivo : Pharmacokinetic studies in rodents reveal bioavailability (<30% oral) due to first-pass metabolism, necessitating prodrug strategies (e.g., esterification) .

How can impurity profiles be minimized during scale-up synthesis?

Advanced Research Question

  • By-product analysis : GC-MS identifies halogenated impurities (e.g., residual bromine from SN_\text{N}Ar steps) .
  • Purification : Gradient column chromatography (hexane:EtOAc 10:1 to 3:1) removes regioisomeric contaminants .
  • Process optimization : Design of Experiments (DoE) models correlate reaction time, solvent volume, and yield to define robust parameters .

What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Advanced Research Question

  • Limitations : Overreliance on in vitro data without in vivo validation; lack of crystallographic binding mode confirmation.
  • Solutions : Fragment-based drug design (FBDD) and cryo-EM studies of target complexes improve SAR accuracy .

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